molecular formula C6H6Cl2N2 B2364244 4,5-Dichloro-2,6-dimethylpyrimidine CAS No. 105742-66-3

4,5-Dichloro-2,6-dimethylpyrimidine

Cat. No.: B2364244
CAS No.: 105742-66-3
M. Wt: 177.03
InChI Key: GCOLCOMAZNJNON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5-Dichloro-2,6-dimethylpyrimidine involves various methods. One such method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions . Another method involves the use of organolithium reagents .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature .

Scientific Research Applications

Cocrystal Formation and Characterization

Research by Rajam et al. (2018) involved the design of cocrystals containing a derivative of 4,5-Dichloro-2,6-dimethylpyrimidine. This study focused on characterizing these cocrystals using single-crystal X-ray diffraction, providing insights into the hydrogen bonding and structural arrangement of these compounds. This work contributes significantly to our understanding of the supramolecular chemistry of pyrimidine derivatives (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

Crystallography and Molecular Recognition

In a 2017 study, Rajam et al. analyzed the crystallography of 4-amino-5-chloro-2,6-dimethylpyrimidine, a close relative of this compound. This study highlighted the importance of molecular recognition processes involving hydrogen bonding, which is crucial for the targeted drug action of pharmaceuticals containing pyrimidine derivatives (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Self-Association in Aqueous Solutions

The study by Peral and Gallego (1995) investigated the self-association of pyrimidine and its methyl derivatives in aqueous solutions. This research is significant for understanding the behavior of pyrimidine derivatives, including this compound, in various solvent environments, which has implications in biochemistry and pharmaceutical sciences (Peral & Gallego, 1995).

Iodination and Functionalization

Niclas et al. (1987) explored the iodination of 4-amino-2,6-dimethyl-pyrimidine, a structural analogue of this compound. Their findings offer insights into regiospecific functionalization, which is essential for developing new compounds with specific properties and activities (Niclas, Zeuner, Gründemann, & Zölch, 1987).

Ligand Behavior in Metal Complexes

Goodgame and Johns (1981) reported on the ligand behavior of 4,6-dimethylpyrimidine-2-one with various metal ions. This research provides a framework for understanding how this compound might interact in metal complexes, which is relevant in coordination chemistry and material science (Goodgame & Johns, 1981).

Antibacterial and Antifungal Activities

Khan et al. (2015) conducted a study on the antibacterial and antifungal activities of new pyrimidine derivatives. Although this does not directly involve this compound, it provides a context for how its derivatives might be utilized in developing new antimicrobial agents (Khan et al., 2015).

Charge Transfer Complexation

Rabie, Mohamed, and Abou-El-Wafa (2007) studied the charge transfer complexation of pyrimidine derivatives with iodine. This research is crucial for understanding the electronic properties of pyrimidine derivatives, which can be applied in fields such as organic electronics and sensor development (Rabie, Mohamed, & Abou-El-Wafa, 2007).

DNA Cleavage Activity

Atay et al. (2018) synthesized a new pyrimidine derivative and evaluated its DNA cleavage activity. While this study does not directly involve this compound, it underscores the potential biological applications of pyrimidine derivatives in genetic research and therapy (Atay et al., 2018).

Spectrophotometric Determination

Habeeb, Al-Attas, and Basha (2009) conducted spectrophotometric studies on proton transfer complexes involving pyrimidine derivatives. This research contributes to analytical chemistry, particularly in the development of methods for determining pyrimidine derivatives in various samples (Habeeb, Al-Attas, & Basha, 2009).

Safety and Hazards

4,5-Dichloro-2,6-dimethylpyrimidine is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers retrieved discuss the synthesis of this compound and its derivatives . These papers provide valuable insights into the chemical properties and potential applications of this compound.

Mechanism of Action

Target of Action

4,5-Dichloro-2,6-dimethylpyrimidine is a pyrimidine derivative. Pyrimidine derivatives are known to be involved in a wide range of biochemical processes. They often serve as precursors for the synthesis of various heterocyclic compounds . .

Mode of Action

The compound is known to undergo aromatic nucleophilic substitution reactions . It can react with different nucleophiles, leading to the formation of various pyrimidine-based compounds . This interaction with its targets can lead to changes in the chemical structure and properties of the resulting compounds .

Biochemical Pathways

It’s known that pyrimidine derivatives can be involved in various biochemical pathways due to their role as precursors in the synthesis of various heterocyclic compounds .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability .

Result of Action

Given its role as a precursor in the synthesis of various heterocyclic compounds, it can be inferred that the compound may contribute to the formation of these compounds, which can have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions with different nucleophiles can be influenced by factors such as temperature, pH, and the presence of other chemicals . .

Properties

IUPAC Name

4,5-dichloro-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOLCOMAZNJNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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